Application Summary: A-966492 is utilized in oncology as a PARP inhibitor, enhancing the efficacy of chemotherapeutic agents .
Methods of Application: In vitro studies involve treating cancer cell lines with A-966492, often in combination with other drugs like Topotecan, to assess radiosensitization effects .
Results and Outcomes: The combination of A-966492 and Topotecan has shown effective radiosensitization on glioblastoma spheroids, suggesting improved radiotherapy outcomes .
Application Summary: A-966492’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective strategies .
Methods of Application: Research includes administering A-966492 to model organisms or cell lines to observe its neuroprotective effects.
Application Summary: A-966492 has been studied for its impact on immune responses, particularly in the context of infections like tuberculosis .
Methods of Application: In vitro experiments with human macrophages infected with Mycobacterium tuberculosis are treated with A-966492 to assess its effect on bacterial survival .
Results and Outcomes: A-966492 decreased intracellular Mycobacterium tuberculosis levels, indicating its potential as a host-directed therapy .
Application Summary: A-966492 is significant in pharmacology for its PARP inhibitory activity, which is crucial in the development of new therapeutic strategies .
Methods of Application: Pharmacological studies involve dose-response experiments and assessing drug synergy with other compounds.
Results and Outcomes: A-966492 enhances the efficacy of temozolomide (TMZ) in a dose-dependent manner and shows promise in combination therapies .
Application Summary: In molecular biology, A-966492 is used to study the PARP family of enzymes and their role in DNA repair mechanisms .
Methods of Application: Molecular biology techniques include in vitro inhibition experiments to characterize the selectivity and potency of A-966492 against various PARP enzymes .
Results and Outcomes: A-966492 has shown intermediate selectivity for PARP1 and PARP2, providing insights into the enzyme’s role in cellular processes .
Application Summary: A-966492 has shown promise in preclinical tumor models, particularly in combination with other chemotherapeutic agents .
Methods of Application: In vivo studies involve administering A-966492 to mice with subcutaneous murine melanoma (B16F10) or breast cancer xenografts (MX-1), in combination with temozolomide (TMZ) or carboplatin .
Results and Outcomes: The compound demonstrated significant enhancement of TMZ’s efficacy in a murine melanoma model and exhibited single-agent activity in a BRCA1-deficient MX-1 tumor model .
Application Summary: A-966492 has been characterized for its pharmacokinetic properties across multiple species, including rats, dogs, and monkeys .
Methods of Application: Pharmacokinetic studies assess the oral bioavailability and half-life of A-966492 through various dosing regimens .
Results and Outcomes: The compound showed oral bioavailabilities of 34-72% and half-lives of 1.7-1.9 hours, indicating favorable pharmacokinetic profiles for further development .
Application Summary: A-966492, in combination with Topotecan, has been investigated for its radiosensitizing effects on glioblastoma spheroids .
Methods of Application: The treatment involves using non-toxic concentrations of A-966492 and Topotecan followed by radiation exposure. The efficacy is measured using clonogenic assays and immunofluorescence staining for γ-H2AX expression .
Results and Outcomes: The combination treatment enhanced cell killing, suggesting that A-966492 could be a suitable strategy for improving radiotherapy outcomes .
A-966492 is a small molecule compound recognized as a potent inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2), which are enzymes involved in DNA repair mechanisms. Its chemical structure is defined as 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide, with a molecular formula of and a molecular weight of approximately 324.4 Da. The compound exhibits high purity levels (≥98% by HPLC) and is soluble in dimethyl sulfoxide at concentrations of 65 mg/ml, but has limited solubility in water and ethanol .
The biological activity of A-966492 is primarily characterized by its role as a PARP inhibitor. It demonstrates exceptional potency against PARP1 with an inhibition constant (Ki) of 1 nM and against PARP2 with a Ki of 1.5 nM. This high level of inhibition suggests that A-966492 could effectively enhance the efficacy of chemotherapeutic agents like temozolomide, particularly in cancer treatment contexts . Furthermore, A-966492 is orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for treating central nervous system tumors .
The synthesis of A-966492 involves several key steps:
These methods reflect standard practices in medicinal chemistry for developing potent inhibitors targeting specific enzymes .
A-966492 is primarily being explored for its potential applications in oncology, particularly in treating cancers that exhibit deficiencies in DNA repair mechanisms. By inhibiting PARP enzymes, A-966492 can sensitize cancer cells to DNA-damaging agents, thereby enhancing therapeutic efficacy. Its ability to penetrate the blood-brain barrier also opens avenues for treating brain tumors .
Interaction studies involving A-966492 have focused on its binding affinity to PARP enzymes and its synergistic effects when combined with other chemotherapeutics. Research indicates that A-966492 enhances the cytotoxic effects of temozolomide in various cancer cell lines, suggesting that it may be effective in combination therapies aimed at improving patient outcomes in resistant tumor types .
A-966492 belongs to a class of compounds known as benzimidazole derivatives, which are recognized for their diverse biological activities. Here are some similar compounds along with their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Olaparib | Benzamide | First FDA-approved PARP inhibitor; used for BRCA-mutated cancers |
Rucaparib | Benzamide | Approved for ovarian cancer; shows unique selectivity for certain tumors |
Niraparib | Benzamide | Exhibits extended half-life; used in maintenance therapy for ovarian cancer |
Talazoparib | Benzamide | Notable for its high potency against PARP1; used in breast cancer therapy |
A-966492 is unique due to its specific structural modifications that enhance its potency against both PARP1 and PARP2 compared to other inhibitors within this class . Its ability to cross the blood-brain barrier further distinguishes it from many other PARP inhibitors, potentially expanding its therapeutic applications beyond traditional oncology settings.